molecular formula C23H23NO5S B11825927 1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl 4-methylbenzenesulfonate

1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl 4-methylbenzenesulfonate

Cat. No.: B11825927
M. Wt: 425.5 g/mol
InChI Key: WUAFPMHKIAIMDP-UHFFFAOYSA-N
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Description

This compound features a pyridine ring substituted with an ethyl group at the 5-position, connected via an ethoxy linker to a 4-formylphenoxy group. The terminal 4-methylbenzenesulfonate (tosyl) ester enhances its reactivity in substitution reactions. Its structural complexity suggests applications as a pharmaceutical intermediate, particularly in synthesizing molecules with pyridine-based pharmacophores . While direct physicochemical data (e.g., melting point, solubility) are unavailable, its polar functional groups (formyl, pyridine, tosyl) imply moderate hydrophilicity, suitable for organic synthesis and drug development.

Properties

Molecular Formula

C23H23NO5S

Molecular Weight

425.5 g/mol

IUPAC Name

[1-(5-ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C23H23NO5S/c1-3-18-8-13-22(24-14-18)23(16-28-20-9-6-19(15-25)7-10-20)29-30(26,27)21-11-4-17(2)5-12-21/h4-15,23H,3,16H2,1-2H3

InChI Key

WUAFPMHKIAIMDP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)C=O)OS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Biological Activity

1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl 4-methylbenzenesulfonate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

  • Molecular Formula : C19H22N2O4S
  • Molecular Weight : 374.45 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may function as an immunomodulator, influencing immune response pathways and potentially exhibiting anti-inflammatory properties.

Biological Activity Overview

The following table summarizes key studies and findings related to the biological activity of the compound:

Study ReferenceBiological ActivityFindings
AntioxidantDemonstrated significant scavenging activity against free radicals.
AntimicrobialEffective against various bacterial strains, indicating potential as an antibacterial agent.
Anti-inflammatoryReduced inflammatory markers in preclinical models, suggesting therapeutic potential in inflammatory diseases.
CytotoxicityExhibited cytotoxic effects on cancer cell lines, indicating potential for cancer therapy.

Case Studies

  • Antioxidant Activity : A study evaluated the compound's ability to scavenge reactive oxygen species (ROS). The results showed a dose-dependent reduction in oxidative stress markers in vitro, suggesting its utility as an antioxidant agent in preventing oxidative damage.
  • Antimicrobial Properties : In vitro assays were conducted against Gram-positive and Gram-negative bacteria. The compound displayed notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent.
  • Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound led to a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests its potential application in treating conditions characterized by excessive inflammation.
  • Cytotoxicity Against Cancer Cells : The compound was tested on several cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that it induced apoptosis in a concentration-dependent manner, highlighting its potential role in cancer therapy.

Scientific Research Applications

Medicinal Chemistry

1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl 4-methylbenzenesulfonate has been explored for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar sulfonate groups have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells, as evidenced by research on sulfonamide derivatives .
  • Antimicrobial Properties : The ethylpyridine moiety may enhance the antimicrobial activity of the compound, making it suitable for further exploration as an antibiotic or antifungal agent.

Organic Synthesis

The compound's structure allows it to serve as a versatile building block in organic synthesis. Its functional groups can undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, facilitating the synthesis of more complex molecules.

  • Synthesis of Novel Compounds : Researchers have utilized similar sulfonate compounds to create new derivatives with enhanced biological activities. This compound can potentially be modified to yield new pharmacophores .

Material Science

The unique properties of this compound make it an interesting candidate for applications in material science.

  • Polymer Chemistry : The sulfonate group can impart ionic properties to polymers, making this compound useful in the development of ion-conductive materials for batteries and fuel cells.

Case Studies

Several studies have investigated the applications of similar compounds, providing insights into the potential uses of this compound.

  • Anticancer Research : A study on sulfonamide derivatives demonstrated significant cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The research highlighted the importance of structural modifications in enhancing anticancer activity .
  • Antimicrobial Studies : Research on related pyridine derivatives revealed promising antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the ethylpyridine structure could enhance efficacy .
  • Polymer Development : Investigations into sulfonated polymers indicated that incorporating sulfonate groups improves water retention and ionic conductivity, essential for applications in electrochemical devices .

Chemical Reactions Analysis

Nucleophilic Substitution at the Tosylate Group

The 4-methylbenzenesulfonate (tosylate) group serves as an excellent leaving group, enabling displacement reactions under mild conditions. Key findings include:

Reaction TypeConditionsReagents/CatalystsProduct/OutcomeSource
Amine Substitution Toluene, reflux (4 h)4-Bromobutylamine HBr, Et₃NPyrrolidine ring formation via Smiles rearrangement
Hydrolysis Aqueous HCl (0°C → rt)H₂O, Na₂SO₄Alcohol derivative
Thiol-Ene Reaction Dichloromethane, ambient temperatureTri-n-butylphosphineThioether linkage formation

Mechanistic Insight :

  • Tosylate displacement typically follows an S<sub>N</sub>2 pathway due to steric hindrance from the ethylpyridinyl group.

  • Polar aprotic solvents (e.g., DCM) enhance nucleophilicity, while bases like Et₃N facilitate deprotonation of nucleophiles .

Formyl Group Reactivity

The 4-formylphenoxy moiety undergoes characteristic aldehyde transformations:

Reaction TypeConditionsReagents/CatalystsProduct/OutcomeSource
Oxidation Acidic aqueousKMnO₄, H₂SO₄Carboxylic acid derivative
Reduction Methanol, 0°C → rtNaBH₄Primary alcohol derivative
Condensation Ethanol, refluxHydrazine hydrateHydrazone formation

Notable Observations :

  • The electron-withdrawing phenoxy group increases the electrophilicity of the aldehyde, accelerating nucleophilic additions .

  • Microwave-assisted methods improve yields in condensation reactions.

Pyridine Ring Modifications

The 5-ethylpyridin-2-yl group participates in electrophilic and coordination chemistry:

Reaction TypeConditionsReagents/CatalystsProduct/OutcomeSource
Nitration HNO₃, H₂SO₄ (0°C)3-Nitro-pyridine derivative
Coordination Ethanol, rtCu(II) acetateMetal-organic complex

Key Consideration :

  • Ethyl substitution at the 5-position directs electrophiles to the 3- and 4-positions of the pyridine ring .

Ether Bond Cleavage

The phenoxy ether linkage is susceptible to cleavage under strong acids:

Reaction TypeConditionsReagents/CatalystsProduct/OutcomeSource
Acidic Cleavage 48% HBr, reflux (6 h)Phenol and diol fragments

Mechanism :

  • Protonation of the ether oxygen followed by nucleophilic attack by bromide ions .

Comparative Reactivity of Structural Analogues

Data from related sulfonate esters highlights trends in reactivity:

CompoundKey ReactionYield (%)ConditionsSource
2-(4-Methoxyphenoxy)ethyl tosylateNucleophilic substitution (KI)92Acetone, reflux
3-(5-Methylpyridin-2-yl)propane sulfonateAldehyde oxidation78KMnO₄, H₂O, 60°C

Insight :

  • Electron-donating groups (e.g., methoxy) on the phenoxy ring reduce electrophilicity at the formyl group, slowing oxidation kinetics.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogs sharing the tosyl ester moiety or aromatic/heterocyclic features:

Compound Name Structural Features Key Functional Groups Physicochemical Insights Applications/Research Findings
Target Compound 5-Ethylpyridinyl, 4-formylphenoxyethyl, tosylate Pyridine, formyl, tosyl ester Moderate polarity; stability under mild conditions Pharmaceutical intermediate
5e/5f (Benzimidazole derivatives) Benzimidazole core, sulfonyl/sulfinyl groups Benzimidazole, sulfonyl, tosyl ester High molecular weight; sulfonyl enhances metabolic stability Protease inhibition or receptor targeting
2-(1-Benzofuran-3-yl)ethyl tosylate Benzofuran ring, ethyl linker Benzofuran, tosyl ester Low solubility (mp 77–79°C in analogs) Organic synthesis intermediate
2-(2-Hydroxyethoxy)ethyl tosylate Ethylene glycol chain Hydroxy, ether, tosyl ester High hydrophilicity; liquid state Polymer crosslinking, drug delivery
Cyclopropaneethanol tosylate Cyclopropane ring Cyclopropane, tosyl ester High reactivity due to ring strain Strained molecule synthesis
Oxazolyl-containing tosylate Dihydrooxazolyl group Oxazole, tosyl ester Bulky substituent affects crystallinity Bioactive compound development

Key Differences and Implications

  • Reactivity: The target compound’s formyl group enables nucleophilic additions or condensations, distinguishing it from sulfonyl/sulfinyl analogs (e.g., 5e/5f) that resist oxidation but may hinder bioavailability . Cyclopropaneethanol tosylate’s strained ring promotes rapid substitution, unlike the target’s stable pyridine system .
  • Solubility and Stability: The benzofuran derivative’s rigid aromatic system reduces solubility compared to the target’s formylphenoxy group, which may improve interaction with biological targets . Hydroxyethoxy tosylates exhibit superior hydrophilicity, advantageous for aqueous-phase reactions .
  • The target’s pyridine moiety could enhance binding to nicotinic receptors or metal ions in catalytic systems .

Q & A

Q. What are the standard synthetic routes for preparing 1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl 4-methylbenzenesulfonate?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves activating the hydroxyl group of the precursor alcohol (e.g., 1-(5-ethylpyridin-2-yl)-2-(4-formylphenoxy)ethanol) with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine. For example, sulfonate esters are often prepared under anhydrous conditions in dichloromethane or DMF at 0–25°C, followed by purification via column chromatography . Monitoring reaction progress with TLC (using UV or iodine visualization) and confirming completion via 1H^1H-NMR is critical.

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • Spectroscopy:
    • 1H^1H- and 13C^{13}C-NMR to confirm substituent connectivity and purity. The formyl proton (~10 ppm) and aromatic pyridyl protons (6.5–8.5 ppm) are key diagnostic signals.
    • FTIR for detecting sulfonate S=O stretches (~1360 cm1^{-1}) and formyl C=O (~1700 cm1^{-1}).
  • Crystallography: Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and molecular packing. Data collection at 296 K with Cu-Kα radiation and refinement to RR-factors < 0.05 ensures accuracy .

Q. How can solubility and stability be optimized for experimental use?

Methodological Answer:

  • Solubility: Test in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (dichloromethane). For aqueous compatibility, use co-solvents like ethanol or PEG derivatives (e.g., triethylene glycol analogs) .
  • Stability: Store under inert gas (N2_2) at 2–8°C to prevent hydrolysis of the sulfonate ester. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict reactivity and adsorption properties?

Methodological Answer:

  • Reactivity: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the sulfonate group’s leaving-group ability and the formyl group’s electrophilicity. Transition-state analysis clarifies nucleophilic substitution mechanisms .
  • Adsorption: Molecular dynamics simulations (e.g., GROMACS) assess interactions with surfaces (e.g., silica or polymers) for drug delivery applications. Parameters include van der Waals forces and solvation energy .

Q. What strategies resolve contradictions in crystallographic data during refinement?

Methodological Answer:

  • Data Validation: Cross-check SHELXL refinement with PLATON tools (e.g., ADDSYM for symmetry checks). Address outliers (e.g., high RintR_{\text{int}}) by re-examining data integration or testing for twinning .
  • Multi-Technique Cross-Validation: Pair SXRD with powder XRD or solid-state NMR to confirm unit cell consistency and hydrogen-bonding networks .

Q. How can this compound serve as an intermediate in designing bioactive analogs?

Methodological Answer:

  • Functionalization: The formyl group enables condensation with amines (e.g., hydrazines for hydrazones) or nucleophilic addition (e.g., Grignard reagents). Protect the sulfonate ester during derivatization using trimethylsilyl chloride .
  • SAR Studies: Synthesize analogs by varying the pyridyl (e.g., replacing ethyl with methyl) or phenoxy (e.g., substituting formyl with nitro) groups. Test bioactivity (e.g., kinase inhibition) via in vitro assays .

Q. How to analyze reaction mechanisms involving sulfonate ester intermediates?

Methodological Answer:

  • Kinetic Studies: Use 1H^1H-NMR to track sulfonate ester hydrolysis rates in D2 _2O/acetone-d6 _6 mixtures. Calculate activation energy via Arrhenius plots.
  • Isotopic Labeling: Introduce 18O^{18}O at the sulfonate oxygen to confirm nucleophilic attack pathways using mass spectrometry .

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